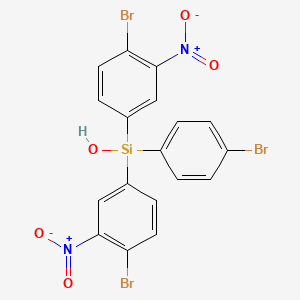
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of bromine and nitro groups attached to phenyl rings, which are further bonded to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by nitration. The brominated phenyl rings are then reacted with silicon-containing reagents to form the desired organosilicon compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows it to form specific interactions with these targets, potentially inhibiting or activating certain biological pathways. The silicon atom in the compound can also play a role in stabilizing the molecular structure and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-bromophenyl)silane: Another organosilicon compound with similar bromine-substituted phenyl rings.
Bis(4-bromophenyl)silanediol: Contains two bromine-substituted phenyl rings and two hydroxyl groups attached to silicon.
Tris(4-bromophenyl)silanol: Contains three bromine-substituted phenyl rings and one hydroxyl group attached to silicon.
Uniqueness
Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the silicon atom makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
58102-01-5 |
|---|---|
Formule moléculaire |
C18H11Br3N2O5Si |
Poids moléculaire |
603.1 g/mol |
Nom IUPAC |
bis(4-bromo-3-nitrophenyl)-(4-bromophenyl)-hydroxysilane |
InChI |
InChI=1S/C18H11Br3N2O5Si/c19-11-1-3-12(4-2-11)29(28,13-5-7-15(20)17(9-13)22(24)25)14-6-8-16(21)18(10-14)23(26)27/h1-10,28H |
Clé InChI |
LKANTOFAXAPZMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[Si](C2=CC(=C(C=C2)Br)[N+](=O)[O-])(C3=CC(=C(C=C3)Br)[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
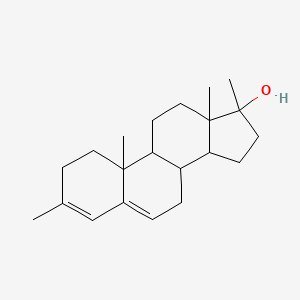
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
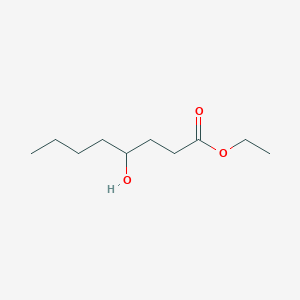
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)


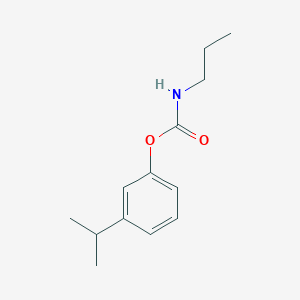
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
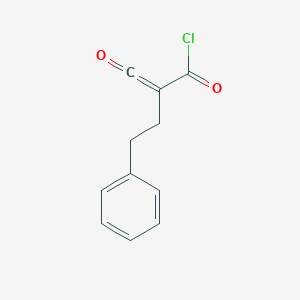
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
